molecular formula C12H25NO B1670670 N,N-Dimethyldecanamide CAS No. 14433-76-2

N,N-Dimethyldecanamide

Cat. No. B1670670
CAS RN: 14433-76-2
M. Wt: 199.33 g/mol
InChI Key: HNXNKTMIVROLTK-UHFFFAOYSA-N
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Description

N,N-Dimethyldecanamide, also known as N,N-Dimethylcapramide, is a clear liquid with a colorless to brownish color . It is insoluble in water . This compound is used as a solvent for various substances, such as active ingredients in agricultural formulations .


Molecular Structure Analysis

The molecular formula of N,N-Dimethyldecanamide is C12H25NO . Its molecular weight is 199.333 Da . The InChI key, which is a unique identifier for chemical substances, is HNXNKTMIVROLTK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-Dimethyldecanamide has a boiling point of 291 °C and a freezing point of -7 °C . Its density at 20°C is 0.88 g/cm3 . The compound has a refractive index of 1.4520 at 25°C . It is not miscible or difficult to mix with water .

Scientific Research Applications

  • Cosmetics : N,N-Dimethyldecanamide is used in cosmetic preparations that are suitable for protecting human skin or human hair from damage caused by sunlight, especially UV-B radiation (280 to 320 nm) and UV-A radiation (> 320 nm). It contains specific amido compounds, e.g., dimethyldecanamide .

  • Solvent : N,N-Dimethyldecanamide is used as a solvent for various substances. For example, it can be used for active ingredients in agricultural formulations .

  • Organic Synthesis : N,N-Dimethyldecanamide is used as a multipurpose reagent in organic synthesis . It delivers its own H, C, N, and O atoms for the synthesis of a variety of compounds under different experimental conditions .

  • Emulsion Formulation : N,N-Dimethyldecanamide is used in the formation of submicron oil-in-water emulsions . These emulsions have potential applications in the encapsulation and release of active ingredients in many industrial fields, such as agrochemicals .

Safety And Hazards

N,N-Dimethyldecanamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is also advised to use personal protective equipment and to store it in a cool, well-ventilated place away from oxidizing agents .

Relevant Papers One relevant paper discusses the use of N,N-Dimethyldecanamide in cosmetic preparations. The paper highlights the compound’s suitability for protecting human skin or human hair from damage caused by sunlight, especially UV-B radiation (280 to 320 nm) and UV-A radiation (> 320 nm) .

properties

IUPAC Name

N,N-dimethyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXNKTMIVROLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027764
Record name N,N-Dimethyldecan-1-amide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Dimethyldecanamide

CAS RN

14433-76-2
Record name N,N-Dimethyldecanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl capramide
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Record name N,N-Dimethyldecanamide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Record name N,N-Dimethyldecan-1-amide
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Record name N,N-dimethyldecan-1-amide
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL CAPRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
LA Trujillo-Cayado, MC Alfaro, MC García… - Journal of Industrial and …, 2017 - Elsevier
The target of this work was to compare the yield of three homogenization processes (two different rotor–stator devices and a high-pressure valve homogenizer) for the development of O(…
Number of citations: 18 www.sciencedirect.com
LA Trujillo-Cayado, MC Alfaro, MC García… - Colloids and Surfaces B …, 2017 - Elsevier
In recent years, interest in submicron emulsions has increased due to their high stability and potential applications in the encapsulation and release of active ingredients in many …
Number of citations: 6 www.sciencedirect.com
J Rao, AN Chandrani, A Powar… - Designed Monomers and …, 2020 - Taylor & Francis
Polyurea, a controlled release material, has been widely applied in agricultural fields due to high thermal stability and low cost. In this article oxyfluorfen polyurea microcapsules …
Number of citations: 15 www.tandfonline.com
J Santos, LA Trujillo‐Cayado, N Calero… - AIChE Journal, 2014 - Wiley Online Library
Many traditional industrial products are being gradually replaced by environmental friendly alternatives. N,N‐Dimethyldecanamide and D‐limonene are solvents that fulfil the …
Number of citations: 33 aiche.onlinelibrary.wiley.com
WJ Irwin, FD Sanderson, ALW Po - International journal of pharmaceutics, 1990 - Elsevier
n-Alkanoic N,N-dimethylamides were found to act as penetration enhancers for the transport of ibuprofen and naproxen from suspensions in 50% aqueous propylene glycol vehicles …
Number of citations: 21 www.sciencedirect.com
ME Hergueta‐Castillo, R López‐Ruiz… - Journal of the …, 2022 - Wiley Online Library
BACKGROUND Plant protection products (PPPs) are used extensively in agriculture to control crops. These PPPs, which may be found in different types of formulations, are composed …
Number of citations: 6 onlinelibrary.wiley.com
G Godjoian, B Singaram - Tetrahedron letters, 1997 - Elsevier
Several tertiary amides were reduced using one or two equivalents of various dialkylboranes, such as 9-borabicyclo[3.3.1] nonane (9-BBN), dicyclohexylborane (Chx 2 BH), or …
Number of citations: 52 www.sciencedirect.com
H Li, H Lu, Y Zhang, D Liu, J Chen - Journal of Molecular Liquids, 2021 - Elsevier
The phase inversion composition (PIC) method is to change the composition of the system to form nanoemulsion under constant temperature conditions. In this work, the nanoemulsion …
Number of citations: 9 www.sciencedirect.com
H Sasakuma, Y Motoyama, H Nagashima - Chemical communications, 2007 - pubs.rsc.org
The addition of amines eliminates the catalytic activity of a triruthenium cluster in the hydrosilane reduction of ketones and esters without affecting the rate of reduction of amides; …
Number of citations: 38 pubs.rsc.org
LA Trujillo-Cayado, J Santos, MC Alfaro… - Industrial & …, 2016 - ACS Publications
Finding alternatives to traditional organic solvents is one area in green chemistry that has generated great interest in recent years. This work provides new possibilities for the …
Number of citations: 41 pubs.acs.org

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